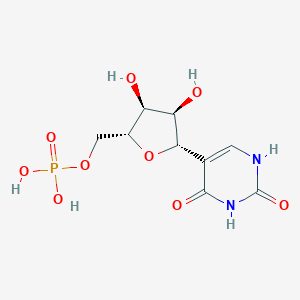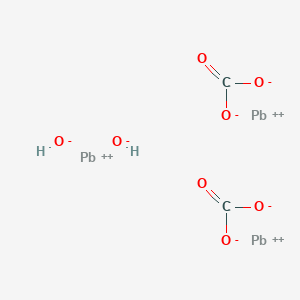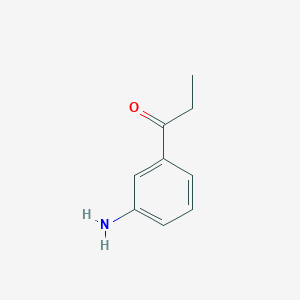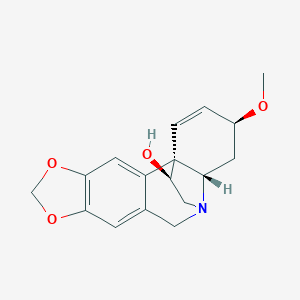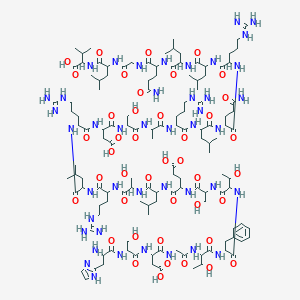
Bis(benzene)chromium(0)
Descripción general
Descripción
Bis(benzene)chromium(0) is an organometallic compound with the formula Cr(η6-C6H6)2 . It is also known as dibenzenechromium . This compound has played a significant role in the development of sandwich compounds in organometallic chemistry and is the prototypical complex of two arene ligands .
Synthesis Analysis
Bis(benzene)chromium(0) was first synthesized by Ernst Otto Fischer and Walter Hafner in the 1950s . They reacted chromium trichloride, aluminium trichloride, and aluminium powder in m-xylene to form yellow [Cr(C6H6)2]+, which was then reduced by sodium dithionite in aqueous sodium hydroxide . Another method for the synthesis of bis(benzene)chromium(0) and similar compounds involves co-condensation of Cr vapor and arenes .Molecular Structure Analysis
The molecular structure of Bis(benzene)chromium(0) is centrosymmetric and has a cubic symmetry . It is thermally stable under an inert gas atmosphere . The chromium atom is formed by two parallel benzene molecules each six-coordinate (η6) .Chemical Reactions Analysis
Bis(benzene)chromium(0) reacts with carboxylic acids to give chromium(II) carboxylates, such as chromium(II) acetate . Upon oxidation, it affords [Cr(C6H6)2]+ . It finds limited use in organic synthesis .Physical And Chemical Properties Analysis
Bis(benzene)chromium(0) is a brown to black, crystalline solid . It is sensitive to oxygen and must therefore be handled under protective gas . Its empirical formula is C12H12Cr, and its molecular weight is 208.22 g/mol .Aplicaciones Científicas De Investigación
Historical Significance
Bis(benzene)chromium(0) played an important role in the development of sandwich compounds in organometallic chemistry . It is the prototypical complex containing two arene ligands . The compound was largely discovered by Ernst Otto Fischer and Walter Hafner in the 1950s .
Synthesis
Ernst Otto Fischer postulated that it might be possible to synthesize a neutral chromium(0) complex with two benzene ligands, which has a sandwich structure, similar to that of ferrocene . This idea was put into practice by Walter Hafner, a PhD student of Ernst Otto Fischer at the time .
Catalyst for Olefin Hydrogenation
Bis(benzene)chromium(0) can be used as a catalyst for olefin hydrogenation . This process involves the addition of hydrogen (H2) across a carbon-carbon double bond (C=C), converting the olefin to an alkane.
Electron Transfer Chain Catalysis Mechanism
This compound can also be used in electron transfer chain catalysis mechanisms . In these mechanisms, it can facilitate the transfer of electrons in a series of chemical reactions.
Pre-catalyst for Hydrosilation of Ketones and Aldehydes
Bis(benzene)chromium(0) can act as a pre-catalyst for the hydrosilation of ketones and aldehydes . Hydrosilation is a process where silicon-hydrogen bonds are added across multiple bonds such as C=O in ketones and aldehydes.
Pre-catalyst for Dehydrocoupling of Triphenylsilane with Primary Alcohols
Another application of Bis(benzene)chromium(0) is as a pre-catalyst for the dehydrocoupling of triphenylsilane with primary alcohols . Dehydrocoupling is a type of reaction where hydrogen is eliminated from the reactants and the remaining fragments are coupled together.
Mecanismo De Acción
Bis(benzene)chromium(0), also known as dibenzenechromium, is an organometallic compound with the formula Cr(η6-C6H6)2. This compound has played a significant role in the development of sandwich compounds in organometallic chemistry .
Target of Action
The primary target of Bis(benzene)chromium(0) is the electron transfer chain . It acts as a catalyst in various chemical reactions, including olefin hydrogenation and the hydrosilation of ketones and aldehydes .
Mode of Action
Bis(benzene)chromium(0) interacts with its targets through electron transfer chain catalysis mechanism . It serves as a pre-catalyst for the hydrosilation of ketones and aldehydes, and for the dehydrocoupling of triphenylsilane with primary alcohols .
Biochemical Pathways
The compound affects the electron transfer chain . The downstream effects of this interaction include the hydrogenation of olefins and the hydrosilation of ketones and aldehydes .
Pharmacokinetics
Bis(benzene)chromium(0) is insoluble in water but slightly soluble in benzene and THF
Result of Action
The result of Bis(benzene)chromium(0)'s action is the facilitation of various chemical reactions. It serves as a catalyst for olefin hydrogenation and a pre-catalyst for the hydrosilation of ketones and aldehydes .
Action Environment
The action of Bis(benzene)chromium(0) can be influenced by environmental factors. For instance, it sublimes at 160°C (320°F; 433 K) in vacuum . Its flammability is also a factor to consider in its handling and use .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzene;chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6.Cr/c2*1-2-4-6-5-3-1;/h2*1-6H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVURSIGIEONDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=CC=C1.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155402 | |
| Record name | Chromium, bis(benzene)- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40155402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(benzene)chromium(0) | |
CAS RN |
1271-54-1 | |
| Record name | Chromium, bis(η6-benzene)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1271-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium, bis(benzene)- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40155402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(η6-benzene)chromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



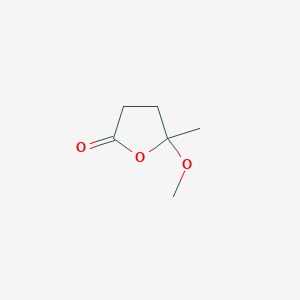
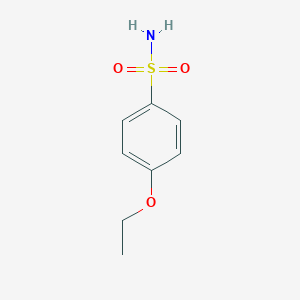
![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)

